2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3-dimethylphenyl)acetamide
Description
The compound 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3-dimethylphenyl)acetamide is a synthetic acetamide derivative featuring a 1,2-oxazole core substituted at position 5 with a 3,4-dimethoxyphenyl group.
The 3,4-dimethoxyphenyl group introduces electron-donating methoxy substituents, which may enhance solubility or modulate electronic interactions in biological systems. The 1,2-oxazole ring, a five-membered heterocycle with oxygen and nitrogen atoms, is less common in pesticidal compounds (e.g., ’s chloroacetamides) but is increasingly explored in medicinal chemistry for its metabolic stability .
Properties
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-13-6-5-7-17(14(13)2)22-21(24)12-16-11-19(27-23-16)15-8-9-18(25-3)20(10-15)26-4/h5-11H,12H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHPQSZUDZVDGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3-dimethylphenyl)acetamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3,4-dimethoxyphenylacetic acid with thiosemicarbazide in the presence of phosphorus oxychloride.
Acylation Reaction: The amino group of the oxazole derivative is then acylated using acetic anhydride in pyridine to form the corresponding acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
2-[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3-dimethylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activities.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science:
Mechanism of Action
The mechanism of action of 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Below is a comparative analysis of the target compound with structurally analogous acetamides from the evidence:
Key Findings
Substituent Effects on Bioactivity: The target compound’s 3,4-dimethoxyphenyl group contrasts with 3,4-dichlorophenyl in ’s compound. Electron-donating methoxy groups may improve solubility but reduce electrophilic reactivity compared to chloro substituents, which are common in herbicides (e.g., alachlor) .
Heterocyclic Core Influence :
- The 1,2-oxazole ring in the target compound offers metabolic stability over labile esters or thioethers seen in other acetamides (e.g., thenylchlor in ). However, pyrazole or triazole cores () often exhibit stronger hydrogen-bonding capacity, influencing crystallinity or target binding .
Conformational Flexibility :
- highlights that dihedral angles between aromatic rings and amide groups significantly affect molecular packing and hydrogen-bonding networks. The target compound’s oxazole core may adopt distinct conformations compared to pyrazole-based analogs, impacting solubility or bioavailability .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods in (e.g., carbodiimide-mediated coupling), but the oxazole ring formation may require specialized cyclization steps, increasing complexity compared to simpler chloroacetamides .
Data Table: Physicochemical Comparison
Biological Activity
The compound 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3-dimethylphenyl)acetamide is a synthetic organic molecule that has garnered interest in biological research due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name indicates the presence of an oxazole ring and a dimethylphenyl group, contributing to its unique pharmacological properties. The molecular formula is , with a molecular weight of approximately 351.37 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 351.37 g/mol |
| IUPAC Name | 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3-dimethylphenyl)acetamide |
The biological activity of this compound is primarily attributed to its interaction with various biological targets such as enzymes and receptors. The oxazole ring may facilitate binding to specific proteins involved in cellular signaling pathways. Preliminary studies suggest that the compound could inhibit certain kinases, which play a critical role in cancer cell proliferation and survival.
Antitumor Activity
Research has indicated that derivatives of oxazole compounds exhibit significant antitumor properties. For instance, studies involving similar oxazole derivatives demonstrated their efficacy against various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
- Assays Used : MTS cytotoxicity assays and BrdU proliferation assays.
Results showed that compounds with structural similarities to 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3-dimethylphenyl)acetamide had IC50 values ranging from 0.85 μM to 6.75 μM in different assay formats, indicating potent antitumor activity .
Antimicrobial Activity
In addition to antitumor effects, compounds containing the oxazole moiety have also been evaluated for antimicrobial properties. Testing against bacterial strains such as E. coli and S. aureus revealed moderate antibacterial activity. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis .
Case Studies
-
Case Study on Antitumor Activity :
Compound A549 IC50 (μM) HCC827 IC50 (μM) NCI-H358 IC50 (μM) 2-[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3-dimethylphenyl)acetamide 6.75 5.13 1.73 - Case Study on Antimicrobial Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
